20-Oxoleukotriene B4

Description

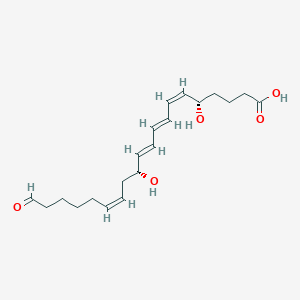

Structure

3D Structure

Properties

CAS No. |

115609-68-2 |

|---|---|

Molecular Formula |

C10H11N3O |

Molecular Weight |

350.4 g/mol |

IUPAC Name |

(5S,6Z,8E,10E,12R,14Z)-5,12-dihydroxy-20-oxoicosa-6,8,10,14-tetraenoic acid |

InChI |

InChI=1S/C20H30O5/c21-17-10-6-2-1-3-7-12-18(22)13-8-4-5-9-14-19(23)15-11-16-20(24)25/h3-5,7-9,13-14,17-19,22-23H,1-2,6,10-12,15-16H2,(H,24,25)/b5-4+,7-3-,13-8+,14-9-/t18-,19-/m1/s1 |

InChI Key |

LVLQYGYNBVIONY-PSPARDEHSA-N |

SMILES |

C(CCC=O)CC=CCC(C=CC=CC=CC(CCCC(=O)O)O)O |

Isomeric SMILES |

C(CCC=O)C/C=C\C[C@H](/C=C/C=C/C=C\[C@H](CCCC(=O)O)O)O |

Canonical SMILES |

C(CCC=O)CC=CCC(C=CC=CC=CC(CCCC(=O)O)O)O |

physical_description |

Solid |

Synonyms |

20-aldehyde leukotriene B4 20-oxoleukotriene B4 leukotriene B4-20-aldehyde LTB4-20-aldehyde |

Origin of Product |

United States |

Biosynthesis and Enzymatic Pathways of 20 Oxoleukotriene B4

Arachidonic Acid Metabolism and Initial Leukotriene Formation

The biosynthesis of leukotrienes is initiated from arachidonic acid, a polyunsaturated omega-6 fatty acid stored within the phospholipids (B1166683) of cellular membranes. wikipedia.org Upon cellular stimulation, arachidonic acid is liberated by the action of phospholipases, making it available for metabolism by several enzymatic pathways, including the 5-lipoxygenase pathway. nih.govmdpi.com

The initial and rate-limiting step in leukotriene biosynthesis is catalyzed by the enzyme 5-lipoxygenase (5-LO). nih.govnih.gov In response to cellular activation, 5-LO translocates to the nuclear envelope, where, in conjunction with the 5-lipoxygenase-activating protein (FLAP), it acts on free arachidonic acid. atsjournals.orgatsjournals.orgnih.gov The enzyme catalyzes a two-step reaction: first, the insertion of molecular oxygen into arachidonic acid to form the unstable intermediate 5-hydroperoxyeicosatetraenoic acid (5-HPETE), and second, the dehydration of 5-HPETE to produce the unstable epoxide, Leukotriene A4 (LTA4). wikipedia.orgnih.govatsjournals.org LTA4 is a pivotal intermediate, serving as the precursor for all subsequent leukotrienes. nih.govatsjournals.org

Once synthesized, LTA4 can be metabolized via two main branches. The pathway leading to Leukotriene B4 (LTB4) is catalyzed by the enzyme Leukotriene A4 hydrolase (LTA4H). atsjournals.org LTA4H is a bifunctional zinc-containing metalloenzyme that specifically hydrolyzes the epoxide ring of LTA4 by adding a water molecule. ontosight.aiuniprot.org This highly specific and regulated reaction yields LTB4 [(5S,12R)-5,12-dihydroxy-6,14-cis-8,10-trans-eicosatetraenoic acid], a potent pro-inflammatory mediator. atsjournals.orgontosight.aiki.se The alternative pathway for LTA4 metabolism involves its conjugation with glutathione (B108866) to form cysteinyl leukotrienes, such as LTC4. ontosight.aihmdb.ca

Omega-Oxidation of Leukotriene B4 Leading to 20-Oxoleukotriene B4

The biological activity of LTB4 is tightly controlled through metabolic inactivation, primarily via a process known as omega-oxidation. hmdb.cacdnsciencepub.com This catabolic pathway involves the sequential oxidation of the terminal methyl group (the omega-carbon) of LTB4. hmdb.canih.gov In human polymorphonuclear leukocytes (PMNs), omega-oxidation is the principal route for LTB4 metabolism. hmdb.cacdnsciencepub.comresearchgate.net The process is initiated by hydroxylation, followed by further oxidation to an aldehyde and then a carboxylic acid. nih.govuniprot.org

The first and rate-limiting step in the omega-oxidation of LTB4 is its conversion to 20-Hydroxyleukotriene B4 (20-OH-LTB4). nih.govpnas.org This reaction is a critical deactivation step in regulating the inflammatory response mediated by LTB4. nih.gov

The hydroxylation of LTB4 at the C-20 position is catalyzed by a specific group of cytochrome P450 monooxygenases known as LTB4 omega-hydroxylases. nih.govwikipedia.org These enzymes belong to the CYP4F subfamily. frontiersin.orgnih.gov The reaction requires NADPH and molecular oxygen and is inhibited by carbon monoxide, characteristic features of a cytochrome P-450-dependent system. nih.gov

Specifically, the isoform CYP4F3A has been identified as the primary enzyme responsible for LTB4 omega-hydroxylation in myeloid cells like neutrophils. nih.govnih.govmdpi.com It exhibits a high affinity for LTB4. mdpi.comwikigenes.org Other isoforms, such as CYP4F2 and CYP4F3B, are predominantly expressed in the liver and also contribute to LTB4 metabolism. frontiersin.orgnih.gov Research indicates that CYP4F3A can catalyze not only the initial hydroxylation to 20-OH-LTB4 but also the subsequent oxidation to 20-oxo-LTB4 and the final conversion to 20-carboxy-LTB4. uniprot.orggenecards.org

The expression of LTB4 omega-hydroxylase enzymes is tissue- and cell-specific. The main site of LTB4 omega-oxidation is the polymorphonuclear leukocyte (neutrophil), where CYP4F3A is the predominant and most efficient isoform. cdnsciencepub.comresearchgate.netwikigenes.org LTB4 omega-hydroxylase activity has also been identified in human epidermis, specifically in keratinocytes, as well as in the liver and kidney. nih.govfrontiersin.orgnih.gov

The tissue-specific expression of functionally distinct CYP4F3 isoforms is regulated by alternative promoter usage and splicing. nih.gov The CYP4F3A isoform, which has a high affinity (low K_m) for LTB4, is expressed in neutrophils, whereas the CYP4F3B isoform, with a significantly lower affinity (26-fold higher K_m), is found in the liver. nih.gov

Following the initial hydroxylation, 20-OH-LTB4 is further oxidized to form this compound (also known as 20-aldehyde-LTB4). nih.govontosight.ai This reaction is catalyzed by a specific NAD+-dependent alcohol dehydrogenase that has been isolated from human neutrophils. nih.govebi.ac.uk The final, irreversible step in the pathway is the oxidation of this compound to 20-carboxy-LTB4, a reaction carried out by a microsomal aldehyde dehydrogenase. ebi.ac.uk

Data Tables

Table 1: Key Enzymes in the Biosynthesis of this compound

| Enzyme | Substrate(s) | Product(s) | Cellular Location/Cofactors |

| 5-Lipoxygenase (5-LO) | Arachidonic Acid | Leukotriene A4 (LTA4) | Nuclear Envelope, FLAP, Ca2+ |

| Leukotriene A4 Hydrolase (LTA4H) | Leukotriene A4 (LTA4), H₂O | Leukotriene B4 (LTB4) | Cytosol/Nuclear Envelope, Zinc |

| CYP4F3A (LTB4 ω-hydroxylase) | Leukotriene B4 (LTB4), NADPH, O₂ | 20-Hydroxyleukotriene B4 (20-OH-LTB4) | Endoplasmic Reticulum (Neutrophils) |

| Alcohol Dehydrogenase | 20-Hydroxyleukotriene B4 (20-OH-LTB4) | This compound | Cytosol (Neutrophils), NAD+ |

Table 2: Tissue and Cell-Specific Expression of LTB4 ω-Hydroxylase Isoforms

| Isoform | Primary Tissue/Cell Location | Substrate Affinity (K_m for LTB4) | Key Function |

| CYP4F3A | Polymorphonuclear Leukocytes (Neutrophils) | Low (High Affinity) | Primary LTB4 inactivation in inflammatory cells. wikigenes.orgnih.gov |

| CYP4F3B | Liver, Kidney | High (Low Affinity) | Systemic clearance and inactivation of leukotrienes. nih.govnih.gov |

| CYP4F2 | Liver, Kidney | Moderate | Contributes to systemic LTB4 and fatty acid metabolism. frontiersin.orgnih.gov |

Oxidation of 20-Hydroxyleukotriene B4 to this compound

The conversion of 20-Hydroxyleukotriene B4 (20-OH-LTB4) to this compound (also known as 20-aldehyde leukotriene B4 or 20-CHO-LTB4) is a pivotal step in the catabolism of LTB4. ebi.ac.uknih.gov This reaction represents the second stage of omega-oxidation for LTB4, following its initial hydroxylation. uniprot.org

In human neutrophils, the oxidation of the terminal alcohol group of 20-OH-LTB4 to an aldehyde is catalyzed by a specific, cytosolic alcohol dehydrogenase. nih.govnih.gov This enzyme has been isolated and characterized as a unique type of alcohol dehydrogenase with a high affinity for omega-hydroxy fatty acids. nih.govnih.gov Studies have shown that this cytosolic protein is distinct from other alcohol dehydrogenases, as its activity is not inhibited by typical inhibitors like pyrazole (B372694) or 4-methylpyrazole. nih.govnih.gov The enzyme is described as a dimeric protein with a subunit molecular mass of 37 kDa. nih.gov While this NAD+-dependent cytosolic enzyme is key in neutrophils, other enzyme systems, such as cytochrome P450 monooxygenases (specifically CYP4F3A), can also catalyze this reaction in the endoplasmic reticulum membrane. uniprot.orgreactome.org

The activity of the alcohol dehydrogenase isolated from human neutrophils is strictly dependent on the cofactor nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+). ebi.ac.uknih.gov The enzyme cannot effectively use NADP+ as a substitute. ebi.ac.uknih.gov The reaction is optimized at an alkaline pH of 10.5. nih.gov Detailed kinetic analysis of this enzyme has determined its affinity for the substrate and its maximum reaction velocity. ebi.ac.uknih.gov

| Parameter | Value | Reference |

|---|---|---|

| Apparent Km for 20-OH-LTB4 | 83 µM | ebi.ac.uknih.gov |

| Vmax | 2.04 µmol/min per mg of protein | ebi.ac.uknih.gov |

The oxidation of 20-OH-LTB4 to this compound is a reversible process. ebi.ac.uknih.gov The same purified alcohol dehydrogenase from human neutrophils that catalyzes the forward reaction can also facilitate the reverse reaction: the reduction of this compound back to 20-OH-LTB4. ebi.ac.uknih.gov This reduction occurs in the presence of the reduced cofactor, NADH, and is favored at a neutral pH of 7.0. ebi.ac.uknih.gov

Further Metabolism of this compound to 20-Carboxyleukotriene B4

The metabolic cascade continues with the further oxidation of this compound. This step, which converts the aldehyde to a carboxylic acid, is considered the final and irreversible inactivation step in the LTB4 metabolic sequence. ebi.ac.ukmedchemexpress.com

The oxidation of this compound to 20-Carboxyleukotriene B4 (20-COOH-LTB4) is catalyzed by an aldehyde dehydrogenase located in the microsomes of human polymorphonuclear leukocytes. ebi.ac.uknih.gov This enzyme is also referred to as fatty aldehyde dehydrogenase (FALDH). nih.gov A deficiency in this enzyme, as seen in Sjögren-Larsson syndrome, leads to a profound defect in this metabolic step and an accumulation of LTB4 and 20-OH-LTB4. nih.govhmdb.ca In rat liver, a distinct aldehyde dehydrogenase, which is inhibited by disulfiram, also performs this function. nih.gov

This NAD+-dependent pathway coexists and potentially acts in synergy with an NADPH-dependent pathway. Microsomes also contain cytochrome P-450 enzymes (like CYP4F2 and CYP4F3) that can catalyze the same oxidation of this compound to 20-Carboxyleukotriene B4, using NADPH as a cofactor. ebi.ac.ukuniprot.orgreactome.org Studies on human neutrophil microsomes have shown that the conversion to 20-COOH-LTB4 can occur in the presence of either NAD+ or NADP+, but the rate is not additive when both are present, suggesting they may act as cofactors for the same aldehyde dehydrogenase enzyme in this context. ebi.ac.uk However, the NAD+-dependent activity is not inhibited by antibodies to cytochrome P-450 reductase, indicating that the aldehyde dehydrogenase is a distinct enzymatic entity from the cytochrome P-450 system. ebi.ac.uk Therefore, the cell possesses multiple microsomal mechanisms to ensure the efficient and final inactivation of the LTB4 signal.

Biological Activities and Functional Roles of 20 Oxoleukotriene B4

Influence on Cellular Functions and Inflammatory Responses

20-Oxo-LTB4, as a metabolite of LTB4, plays a role in modulating inflammatory responses, although its effects are generally less potent than its parent compound. ontosight.ai LTB4 is a powerful pro-inflammatory mediator that recruits and activates various immune cells, including neutrophils, monocytes, and eosinophils. researchgate.netnih.gov The metabolic conversion of LTB4 to its 20-oxo and subsequent 20-carboxy forms is a critical inactivation pathway. nih.gov While 20-oxo-LTB4 retains some biological activity, its formation generally leads to a dampening of the potent pro-inflammatory signals initiated by LTB4. nih.gov

Mechanisms of Action at the Cellular Level

The biological effects of 20-oxo-LTB4 are mediated through its interaction with cell surface receptors and subsequent modulation of intracellular signaling pathways.

Modulation of Receptor Binding Affinity Compared to Parent LTB4

Leukotriene B4 exerts its effects through two main G protein-coupled receptors: the high-affinity BLT1 receptor and the low-affinity BLT2 receptor. nih.govbiorxiv.org While LTB4 binds with high affinity to the BLT1 receptor, its metabolites, including 20-hydroxy-LTB4 and 20-carboxy-LTB4, also demonstrate the ability to bind to this receptor, albeit with different consequences. nih.gov Specifically, 20-hydroxy-LTB4, the precursor to 20-oxo-LTB4, and 20-carboxy-LTB4 can bind to the BLT1 receptor with high affinity but activate neutrophils to a much lesser extent than LTB4. nih.gov Research indicates that 20-hydroxy-LTB4 retains considerable binding affinity for the BLT2 receptor but may not function as an agonist. caymanchem.com This suggests that these metabolites can act as competitive inhibitors or partial agonists at LTB4 receptors, thereby modulating the inflammatory response.

Impact on Intracellular Signaling Pathways (e.g., NF-κB Activation, PPAR-α Modulation)

The binding of LTB4 and its metabolites to their receptors initiates a cascade of intracellular signaling events. LTB4 is known to enhance the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor in the inflammatory process, through both BLT1 and BLT2 receptors. frontiersin.org This amplification of NF-κB activation can occur through the reduction of SOCS1 inhibition of MyD88 expression, an adaptor protein crucial for signaling through many Toll-like receptors (TLRs). nih.govnih.gov

Furthermore, LTB4 can act as an endogenous agonist for Peroxisome Proliferator-Activated Receptor-alpha (PPAR-α), a nuclear receptor that plays a role in lipid metabolism and inflammation. nih.govnih.gov The activation of PPAR-α by LTB4 can induce the expression of genes involved in the catabolism of LTB4 itself, thereby creating a negative feedback loop to limit inflammation. nih.govmdpi.com While the direct effects of 20-oxo-LTB4 on these pathways are less characterized, its role as a metabolite suggests it is part of this complex regulatory network.

Effects on Intracellular Calcium Concentration and Neuron Excitability

LTB4 is a potent stimulator of intracellular calcium ([Ca2+]i) mobilization in various cell types, including monocytes and neutrophils. nih.govmedchemexpress.com This increase in [Ca2+]i is a critical second messenger in many cellular activation processes. nih.gov In human monocytes, LTB4 induces a dose-dependent increase in [Ca2+]i, a response that is mediated through a specific LTB4 receptor and involves G proteins. nih.gov The metabolite 20-hydroxy-LTB4 has been shown to be a partial agonist in this regard. nih.gov 12-oxo-LTB4, another LTB4 metabolite, also stimulates an increase in cytosolic calcium levels in human neutrophils. medchemexpress.comlipidmaps.org

Fluctuations in intracellular calcium are also fundamental to neuronal excitability and signaling. frontiersin.org While direct studies on the effect of 20-oxo-LTB4 on neuron excitability are limited, the known role of LTB4 and its metabolites in modulating calcium levels in other cell types suggests a potential for influencing neuronal function, especially in the context of neuroinflammation. valasciences.com

Specific Cellular and Physiological Effects

The primary targets of 20-oxo-LTB4 and its parent compound are leukocytes, where they modulate a range of functions critical to the inflammatory response.

Modulation of Leukocyte (Neutrophil, Monocyte, Eosinophil) Functions

Neutrophils: LTB4 is a potent chemoattractant and activator of neutrophils, inducing migration, degranulation, and the production of reactive oxygen species. taylorandfrancis.comebi.ac.uk The metabolites 20-hydroxy-LTB4 and 20-carboxy-LTB4 have been found to inhibit LTB4-mediated neutrophil responses, including migration and degranulation. nih.gov 12-oxo-LTB4 has been shown to be significantly less potent than LTB4 in stimulating neutrophil migration and calcium mobilization. lipidmaps.org

Monocytes: LTB4 also acts as a chemoattractant for monocytes and enhances their functions. ebi.ac.uk It can prime monocytes to increase their production of tumor necrosis factor-alpha (TNF-α) in response to other stimuli. nih.gov LTB4 elicits a transient increase in cytosolic calcium in human monocytes, a key activation signal. nih.gov

Eosinophils: LTB4 is involved in the recruitment and activation of eosinophils, which are key effector cells in allergic inflammation and parasitic infections. researchgate.netnih.gov The LTB4 metabolites 20-hydroxy-LTB4 and 20-carboxy-LTB4 have been shown to inhibit the LTB4-mediated migration of human eosinophils. nih.gov

Table 1: Effects of LTB4 and its Metabolites on Leukocyte Functions

| Compound | Cell Type | Effect | Reference |

|---|---|---|---|

| LTB4 | Neutrophils | Chemoattraction, degranulation, ROS production | taylorandfrancis.comebi.ac.uk |

| 20-OH-LTB4 | Neutrophils | Inhibition of LTB4-mediated migration and degranulation | nih.gov |

| 20-COOH-LTB4 | Neutrophils | Inhibition of LTB4-mediated migration and degranulation | nih.gov |

| 12-oxo-LTB4 | Neutrophils | Less potent stimulation of migration and Ca2+ mobilization compared to LTB4 | lipidmaps.org |

| LTB4 | Monocytes | Chemoattraction, enhanced TNF-α production, Ca2+ mobilization | nih.govebi.ac.uknih.gov |

| LTB4 | Eosinophils | Recruitment and activation | researchgate.netnih.gov |

| 20-OH-LTB4 | Eosinophils | Inhibition of LTB4-mediated migration | nih.gov |

| 20-COOH-LTB4 | Eosinophils | Inhibition of LTB4-mediated migration | nih.gov |

Influence on Pro-inflammatory Cytokine and Reactive Oxygen Species Production

20-Oxoleukotriene B4, also known as 12-oxo-leukotriene B4 (12-Oxo-LTB4), is a key metabolite in the catabolism of leukotriene B4 (LTB4). researchgate.net LTB4 is recognized as a potent lipid mediator that stimulates pro-inflammatory responses, including the production of various cytokines and the generation of reactive oxygen species (ROS). iu.eduplos.org The conversion of LTB4 to this compound is a critical step in the metabolic inactivation of LTB4, thereby downregulating its potent pro-inflammatory activities. researchgate.net

Research indicates that the enzymatic dehydrogenation of LTB4 to this compound significantly diminishes the pro-inflammatory cascade mediated by LTB4. researchgate.net Studies involving the enzyme responsible for this conversion have demonstrated that the formation of this compound leads to a reduction in LTB4-stimulated effects. For instance, pre-incubation of LTB4 with the enzyme that catalyzes its conversion to 12-oxo-LTB4 resulted in a marked decrease in the LTB4-stimulated production of superoxide (B77818) anions, a type of reactive oxygen species, in neutrophils. researchgate.net This suggests that the metabolic pathway leading to this compound serves as a mechanism to suppress inflammatory processes. researchgate.net

While LTB4 is known to induce the production of pro-inflammatory cytokines such as Interleukin-1β (IL-1β) and Tumor Necrosis Factor-α (TNF-α), the formation of this compound is associated with the termination of these inflammatory signals. plos.orgsoton.ac.uk The catabolism of LTB4 into its less active metabolite, this compound, is therefore a crucial biological process for controlling and resolving inflammation. researchgate.net

Table 1: Effect of LTB4 Catabolism to this compound on Neutrophil Functions

| Function | Effect of LTB4 | Consequence of Conversion to this compound |

| Reactive Oxygen Species (ROS) Production | Potent stimulation of superoxide anion production. researchgate.net | Reduced production of superoxide anions. researchgate.net |

| Chemotaxis | Potent chemoattractant, stimulates neutrophil migration. researchgate.net | Greatly diminished neutrophil migration. researchgate.net |

Myotropic Effects on Airway Smooth Muscle in Vitro

An extensive review of the available scientific literature did not yield specific research findings regarding the direct myotropic effects of this compound on airway smooth muscle in vitro. While other leukotrienes, such as Leukotriene B4 (LTB4) and the cysteinyl leukotrienes (LTC4, LTD4), have been studied for their effects on airway smooth muscle contraction and proliferation, data on the specific actions of the 20-oxo metabolite are not present in the searched sources. nih.govresearchgate.netnih.gov Research has focused on the role of LTB4 in inducing proliferation and chemokinesis of human airway smooth muscle cells and the contractile properties of cysteinyl leukotrienes, but similar investigations for this compound have not been reported. nih.govresearchgate.net

Analytical Methodologies for 20 Oxoleukotriene B4 Research

Mass Spectrometry-Based Quantification Techniques

Mass spectrometry (MS) stands as a cornerstone for the sensitive and specific quantification of 20-Oxoleukotriene B4. Its ability to determine the mass-to-charge ratio of ionized molecules provides a high degree of certainty in identification and measurement, even at low physiological concentrations.

Gas Chromatography-Mass Spectrometry (GC-MS) for Oxidized Lipids

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. For non-volatile lipids like this compound, chemical derivatization is a prerequisite to increase their volatility and thermal stability. A common derivatization strategy involves the conversion of the carboxylic acid group to a pentafluorobenzyl (PFB) ester and the hydroxyl groups to trimethylsilyl (B98337) (TMS) ethers. nih.gov

Following derivatization, the sample is introduced into the gas chromatograph, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer. In the mass spectrometer, the derivatized this compound molecules are ionized, typically by electron impact (EI) or chemical ionization (CI). The resulting ions are then separated by the mass analyzer, and a mass spectrum is produced, which serves as a molecular fingerprint.

The fragmentation patterns observed in the mass spectrum provide structural information. For instance, the analysis of derivatized oxo-leukotriene metabolites has revealed unique fragmentations that are indicative of the oxo substituent and the positions of double bonds. nih.gov Selected ion monitoring (SIM) can be employed to enhance sensitivity and selectivity by focusing the mass spectrometer on specific fragment ions characteristic of the target analyte.

Table 1: GC-MS Parameters for the Analysis of Derivatized Leukotriene Metabolites This table is a representative example based on typical methodologies for related compounds and may require optimization for this compound.

| Parameter | Typical Value/Condition |

|---|---|

| Derivatization Agents | PFBBr for esterification, BSTFA/TMCS for silylation |

| GC Column | Capillary column (e.g., DB-1, 10 m x 0.25 mm) |

| Injection Mode | Splitless |

| Carrier Gas | Helium |

| Temperature Program | Ramped, e.g., 200°C to 300°C at 15°C/min |

| Ionization Mode | Electron Impact (EI) or Electron Capture Negative Ionization (ECNI) |

| MS Detection Mode | Selected Ion Monitoring (SIM) or Full Scan |

Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) for Lipidomics Profiling

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for lipidomics due to its high sensitivity, specificity, and suitability for analyzing non-volatile and thermally labile compounds like this compound without the need for derivatization. nih.govnih.gov

In a typical LC-MS/MS workflow, the biological sample undergoes extraction, often using solid-phase extraction (SPE), to isolate the lipid fraction. The extract is then injected into a liquid chromatograph, where this compound is separated from other lipids based on its polarity using a reversed-phase column.

The eluent from the LC is introduced into the mass spectrometer, where the molecules are ionized, commonly using electrospray ionization (ESI). The precursor ion corresponding to this compound is then selected by the first mass analyzer and subjected to collision-induced dissociation (CID) in a collision cell. The resulting product ions are analyzed by the second mass analyzer, generating a specific fragmentation pattern. This process, known as multiple reaction monitoring (MRM), provides exceptional selectivity and sensitivity for quantification. researchgate.net

Table 2: Illustrative LC-MS/MS Parameters for Eicosanoid Analysis Specific MRM transitions for this compound would need to be empirically determined.

| Parameter | Typical Value/Condition |

|---|---|

| LC Column | Reversed-phase C18 column |

| Mobile Phase | Gradient of water and an organic solvent (e.g., acetonitrile (B52724) or methanol) with an additive like formic acid |

| Ionization Mode | Negative Ion Electrospray (ESI-) |

| MS/MS Mode | Multiple Reaction Monitoring (MRM) |

| Precursor Ion (m/z) | [M-H]⁻ for this compound |

| Product Ions (m/z) | Specific fragments resulting from CID |

Chromatographic Separation Methods (e.g., High-Performance Liquid Chromatography - HPLC)

High-performance liquid chromatography (HPLC) is a fundamental technique for the separation and purification of this compound from complex biological matrices. nih.gov It is often used as a standalone quantitative method with UV detection or as the separation front-end for mass spectrometry.

Reversed-phase HPLC is the most common mode used for leukotriene analysis. In this method, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase. The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. More polar compounds, like the metabolites of leukotriene B4, elute earlier than the less polar parent compound. The identification of this compound can be confirmed by comparing its retention time to that of an authentic standard. nih.gov

Spectroscopic Identification (e.g., Ultraviolet Spectrometry)

Ultraviolet (UV) spectrometry is a valuable tool for the identification and characterization of leukotrienes, including this compound. nih.gov The presence of a conjugated triene system in the molecule gives rise to a characteristic UV absorption spectrum. Leukotriene B4 and its metabolites typically exhibit a triplet of absorption maxima around 260, 270, and 280 nm. nih.gov The exact position of these maxima can be influenced by the solvent and the specific structure of the metabolite. The UV spectrum serves as a key piece of evidence for the structural elucidation of these compounds when they are isolated. nih.gov

In Vitro and in Vivo Research Models for 20 Oxoleukotriene B4 Studies

Tissue Models for Functional Characterization

Isolated tissue preparations allow for the study of the physiological effects of 20-Oxoleukotriene B4 in a more integrated system than cultured cells, providing insights into its potential role in organ function.

Research using isolated guinea-pig trachea strips has demonstrated that both LTB4 and its metabolite, 20-OH-LTB4, can induce smooth muscle contraction. psu.edu These studies show that the contractile response to LTB4 is partly mediated by the release of cyclooxygenase products, such as thromboxane (B8750289) A2. psu.edu While direct functional data on this compound in this specific model is less detailed, the activity of its precursor, 20-OH-LTB4, suggests that the metabolic products of LTB4 retain biological activity, albeit often with different potencies and mechanisms than the parent molecule. These ex vivo models are crucial for characterizing the direct effects of eicosanoids on tissue-level responses like bronchoconstriction. psu.edu

Animal Models for Investigating Biological Roles

Animal models, particularly murine models, are essential for understanding the complex role of this compound and its parent compounds in the context of a whole organism, especially in inflammatory diseases.

LTB4 is a potent pro-inflammatory mediator, and its signaling through its high-affinity receptor, BLT1, is implicated in numerous inflammatory conditions. plos.orgnih.gov Murine models have been critical in dissecting this pathway. Studies using BLT1 knockout (BLT1KO) mice have revealed the importance of LTB4-BLT1 signaling in various disease models.

For example, in a murine model of postoperative incisional pain, BLT1KO mice showed significantly reduced mechanical pain hypersensitivity compared to wild-type mice. nih.gov This was associated with a reduction in the accumulation of inflammatory monocytes and lower levels of pro-inflammatory cytokines like Interleukin-1β and Tumor Necrosis Factor-α at the injury site. nih.gov Similarly, in models of allergic pulmonary inflammation, elevated levels of BLT1 receptor mRNA coincide with the influx of eosinophils into the lungs. nih.gov These findings underscore the critical role of the LTB4-BLT1 axis in recruiting and activating inflammatory cells. plos.org While these studies primarily focus on LTB4 and its receptor, they provide the essential context for understanding the role of LTB4 metabolism. The conversion of LTB4 to this compound and subsequently to 20-COOH-LTB4 is a key inactivation pathway, and its efficiency can determine the magnitude and duration of the inflammatory response. ebi.ac.uk

Table 2: Research Findings from Murine Inflammation Models

| Murine Model | Focus of Study | Key Findings in Relation to LTB4 Pathway | Citations |

| Post-incisional Pain | Role of LTB4-BLT1 signaling in nociceptive sensitization and inflammation. | BLT1 knockout mice exhibited reduced pain hypersensitivity, inflammatory monocyte accumulation, and pro-inflammatory cytokine levels. | nih.gov |

| Allergic Pulmonary Inflammation | Eosinophil recruitment. | Elevated BLT1 mRNA levels in the lungs correlated with eosinophil influx, suggesting a role in allergic inflammation. | nih.gov |

| Steroid-Resistant Neutrophilic Airway Inflammation | Role of LTB4 receptors in inflammation. | Blockade of the low-affinity LTB4 receptor, BLT2, suppressed G-CSF production and alleviated neutrophilic inflammation. | mdpi.com |

Genetically Modified Animal Models (e.g., Knockout Mice) for Pathway Elucidation

The study of this compound and its metabolic pathway has been significantly advanced by the development of genetically modified animal models, particularly knockout mice. These models, which involve the targeted deletion of specific genes, have been instrumental in dissecting the complex enzymatic steps involved in the biosynthesis and degradation of leukotriene B4 (LTB4) and its metabolites.

Several key knockout mouse models have been developed to investigate the LTB4 pathway. These include mice deficient in enzymes that synthesize LTB4, such as 5-lipoxygenase (5-LO) and leukotriene A4 hydrolase, as well as mice lacking the high-affinity LTB4 receptor, BLT1. nih.gov These models have broadly confirmed the role of LTB4 in inflammatory processes. nih.gov More specific to the metabolism of LTB4 into its oxidized forms, researchers have developed models targeting the cytochrome P450 (CYP) enzymes responsible for ω-oxidation.

A pivotal model for understanding the terminal oxidation of LTB4 is the Cyp4f18 knockout mouse . nih.govresearchgate.net In mice, the CYP4F18 enzyme is considered the homologue of human CYP4F3A, which catalyzes the ω-hydroxylation of LTB4 to 20-hydroxy-LTB4 (20-HETE), the direct precursor of 20-oxo-LTB4. nih.gov However, research indicates a species-specific difference in metabolism; the primary products of LTB4 end-chain hydroxylation by murine CYP4F18 are 19-hydroxy-LTB4 and, to a lesser degree, 18-hydroxy-LTB4, rather than 20-hydroxy-LTB4. nih.govresearchgate.net Studies using neutrophils from Cyp4f18 knockout mice demonstrated a complete absence of these LTB4 ω-oxidation products. nih.gov Despite this deficiency, these mice did not show significant changes in inflammatory cell infiltration or injury in a model of renal ischemia-reperfusion, raising questions about the specific role of this metabolic pathway in regulating inflammation in mice. nih.gov

Another relevant model is the Selenium Binding Protein 1 (Selenbp1) knockout mouse . A metabolomics study of Selenbp1-KO mouse kidneys revealed reduced levels of 20-carboxy-leukotriene B4 and 20-dihydroxy-leukotriene B4, which are downstream metabolites of 20-hydroxy-LTB4. mdpi.com This finding suggests that Selenbp1 may play a role in regulating the enzymes involved in the LTB4 metabolic cascade. mdpi.com The study also noted that the renal mRNA expression of Cyp4a12a and Cyp4a12b, enzymes that catalyze the ω-hydroxylation of arachidonic acid, was decreased in these knockout mice. mdpi.com

Furthermore, CXCL1 knockout mice have been used to explore the regulation of LTB4 production during bacterial infection. In these mice, significantly reduced levels of LTB4 were observed in the lungs following infection with Klebsiella pneumoniae, indicating that the chemokine CXCL1 is an important upstream regulator of LTB4 production in this context. aai.org

The table below summarizes key findings from research utilizing these genetically modified animal models to elucidate the this compound pathway.

| Genetically Modified Model | Gene Knocked Out | Key Research Findings | Reference(s) |

| Cyp4f18 Knockout Mouse | Cyp4f18 | Null phenotype for LTB4 ω-oxidation products (19-OH-LTB4, 18-OH-LTB4) in neutrophils. nih.govresearchgate.net No significant impact on inflammatory infiltration in a renal ischemia-reperfusion model. nih.gov | nih.govresearchgate.net |

| Selenbp1 Knockout Mouse | Selenbp1 | Decreased renal levels of 20-carboxy-LTB4 and 20-dihydroxy-LTB4. mdpi.com Reduced mRNA expression of Cyp4a12a and Cyp4a12b in the kidney. mdpi.com | mdpi.com |

| 5-Lipoxygenase (5-LO) Deficient Mouse | Alox5 | Unable to synthesize LTB4 and other leukotrienes. nih.govnih.gov Showed diminished leukocyte accumulation in lungs during reperfusion injury. nih.govnih.gov | nih.govnih.govnih.gov |

| BLT1 Receptor Knockout Mouse | Ltb4r1 | Lacks the high-affinity receptor for LTB4, altering cellular responses to LTB4. nih.govfrontiersin.org Protected mice from diet-induced insulin (B600854) resistance. frontiersin.org | nih.govfrontiersin.org |

| CXCL1 Knockout Mouse | Cxcl1 | Exhibited significantly reduced levels of LTB4 in the lungs during K. pneumoniae infection. aai.org | aai.org |

Current Research Gaps and Future Directions in 20 Oxoleukotriene B4 Research

Comprehensive Elucidation of Uncharacterized Metabolic Pathways and Associated Enzymes

Current Understanding: Leukotriene B4 (LTB4) is synthesized from arachidonic acid through the action of the 5-lipoxygenase pathway ontosight.aihmdb.caresearchgate.net. LTB4 is subsequently metabolized via omega-oxidation, a primary catabolic route in human neutrophils, leading to the formation of 20-hydroxy-LTB4 (20-OH-LTB4) hmdb.canih.gov. This intermediate can then be further oxidized to 20-oxo-LTB4 (also known as 20-aldehyde leukotriene B4) ontosight.ainih.gov. Enzymes such as Leukotriene B4 omega-hydroxylase (cytochrome P-450LTB omega) have been implicated in the initial omega-oxidation step nih.gov, while specific alcohol dehydrogenases, utilizing NAD+ as a cofactor, are responsible for converting 20-OH-LTB4 to 20-oxo-LTB4 nih.gov. The subsequent conversion of 20-oxo-LTB4 to 20-carboxy-LTB4 is catalyzed by NAD+-dependent aldehyde dehydrogenase activity nih.gov.

Research Gaps: Despite the identification of key enzymes involved in the conversion of LTB4 to 20-oxo-LTB4 and its further metabolism, the complete metabolic landscape of 20-oxo-LTB4 remains incompletely elucidated ontosight.ai. There is a need to identify all enzymes and pathways responsible for its synthesis, interconversion, and degradation. The precise regulatory mechanisms governing these metabolic routes and the context-specific expression patterns of the associated enzymes require further investigation. Understanding potential alternative metabolic pathways or novel enzymes that might contribute to 20-oxo-LTB4's biological fate is also a significant gap.

Future Directions: Future research should leverage advanced metabolomic and proteomic techniques to comprehensively map the metabolic fate of 20-oxo-LTB4. This includes identifying novel enzymes, characterizing their substrate specificities, and understanding the genetic and epigenetic regulation of these pathways. Investigating the cellular localization and specific cofactor requirements of these enzymes will provide a more detailed understanding of LTB4 catabolism and the role of its derivatives.

In-depth Characterization of Receptor Interactions and Downstream Signaling Cascades

Current Understanding: Leukotriene B4 (LTB4) exerts its biological effects primarily through binding to specific cell-surface receptors, namely BLT1 (high affinity) and BLT2 (low affinity), which are members of the G protein-coupled receptor (GPCR) superfamily researchgate.netresearchgate.netresearchgate.net. LTB4 also interacts with the nuclear transcription factor Peroxisome Proliferator-Activated Receptor alpha (PPARα) researchgate.net. These interactions trigger a cascade of intracellular events, including increases in intracellular calcium, D-myo-inositol-1,4,5-triphosphate (InsP3) accumulation, and modulation of adenylyl cyclase activity, leading to cellular responses such as leukocyte chemotaxis and the release of inflammatory mediators researchgate.netnih.govbjbms.org. The Leukotriene B4 Receptor (LTB4R), a GPCR, plays a significant role in cancer progression, influencing cell viability, migration, invasion, and apoptosis, often mediated through the Phosphoinositide 3-kinase/Protein Kinase B/Mammalian Target of Rapamycin (PI3K/AKT/mTOR) signaling pathway nih.govbjbms.org.

Research Gaps: While the receptor interactions and signaling pathways of LTB4 are relatively well-characterized, the specific binding affinities of 20-oxo-LTB4 to cellular receptors, including BLT1, BLT2, and LTB4R, are not fully defined ontosight.ai. It remains unclear whether 20-oxo-LTB4 interacts with the same receptors as LTB4 or if it possesses distinct receptor preferences. Furthermore, the downstream signaling cascades activated by 20-oxo-LTB4, and how these differ from those initiated by LTB4, are largely uninvestigated. Its potential role in modulating pathways like PI3K/AKT/mTOR or interacting with nuclear transcription factors requires dedicated study.

Future Directions: Future research should focus on precisely characterizing the receptor-binding profile of 20-oxo-LTB4, including its affinity for known LTB4 receptors and the potential identification of novel receptors. Elucidating the specific downstream signaling events initiated by 20-oxo-LTB4, such as changes in second messenger levels, kinase activation, and gene expression, is crucial. Investigating its interaction with nuclear receptors like PPARα and its impact on cellular processes such as inflammation, cell proliferation, and apoptosis will provide critical insights into its biological functions.

Investigation of Cross-talk with Other Lipid Mediators and Regulatory Networks

Current Understanding: Lipid mediators, encompassing leukotrienes, prostaglandins, lipoxins, resolvins, and others, are recognized for their pivotal roles in immune regulation, inflammation, and the maintenance of physiological homeostasis researchgate.net. Evidence suggests complex interplays, or "cross-talk," between different lipid mediator pathways and broader cellular regulatory networks. For instance, lipid mediators have been implicated in cross-talk with the unfolded protein response (UPR) in conditions like ischemic stroke nih.gov. Additionally, metabolites related to LTB4 metabolism, potentially including 20-oxo-LTB4, have been observed in contexts such as cardiac injury and repair mdpi.com. Furthermore, predictions suggest crosstalk between intestinal immune cells and adipocytes involving metabolites that process leukotriene B4 researchgate.net.

Research Gaps: The specific mechanisms and the extent of cross-talk involving 20-oxo-LTB4 with other lipid mediators, such as prostaglandins, resolvins, or protectins, are largely unexplored. Similarly, its integration into broader cellular regulatory networks, including inflammatory signaling cascades (e.g., NF-κB, MAPK pathways) or metabolic regulatory systems, remains poorly understood. A comprehensive understanding of how 20-oxo-LTB4 participates in these complex biological interplay requires dedicated investigation.

Future Directions: Research efforts should be directed towards exploring the direct interactions of 20-oxo-LTB4 with other key lipid mediator pathways. This could involve investigating whether 20-oxo-LTB4 can modulate the synthesis, release, or activity of other eicosanoids, specialized pro-resolving mediators (SPMs), or lipoxins. Additionally, studies could examine its role in interplay with critical inflammatory signaling cascades and metabolic regulatory networks, potentially uncovering novel therapeutic targets for inflammatory and metabolic diseases.

Development of Novel Research Tools and Analytical Methodologies for Enhanced Sensitivity and Specificity

Current Understanding: Leukotrienes and their metabolites are biologically active molecules present in biological fluids at very low concentrations, often in the picogram range ebi.ac.uk. While analytical techniques such as High-Performance Liquid Chromatography (HPLC), Ultraviolet (UV) spectrometry, and Gas Chromatography-Mass Spectrometry (GC-MS) have been employed for the identification and quantification of 20-oxo-LTB4 nih.gov, the development of highly sensitive and specific analytical methodologies remains a critical challenge in lipidomics and eicosanoid research ebi.ac.ukebi.ac.uknih.gov. Existing methods for LTB4 determination, such as radioimmunoassay (RIA), have demonstrated potential for interference, underscoring the need for robust purification steps ebi.ac.uk.

Research Gaps: There is a continuous demand for the development of more sensitive, specific, and high-throughput analytical methodologies for the accurate quantification of 20-oxo-LTB4 in complex biological matrices. Current analytical tools may not always provide the necessary precision or sensitivity to thoroughly investigate its role in various physiological and pathological conditions, particularly when present in trace amounts or in the presence of structurally similar compounds.

Future Directions: Future research should prioritize the advancement of analytical techniques, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and GC-MS, to improve the sensitivity and specificity for detecting and quantifying 20-oxo-LTB4. The development of novel antibody-based assays, such as Enzyme-Linked Immunosorbent Assay (ELISA), or targeted metabolomic panels could also significantly enhance research capabilities. Furthermore, the creation of stable isotope-labeled internal standards for 20-oxo-LTB4 is essential for improving the accuracy and reliability of quantitative analyses.

Compound List

Q & A

Basic Research Questions

Q. How can 20-Oxoleukotriene B4 be reliably detected and quantified in biological samples?

- Methodological Answer : Use liquid chromatography-mass spectrometry (LC-MS) with optimized ionization settings (e.g., electrospray ionization in negative mode) to enhance sensitivity. Validate the method using internal standards (e.g., deuterated analogs) to account for matrix effects. Include calibration curves with a dynamic range of 1–1000 ng/mL and report limits of detection (LOD) and quantification (LOQ) based on signal-to-noise ratios . For tissue samples, homogenize in ice-cold methanol with protease inhibitors to prevent degradation .

Q. What are the primary metabolic pathways involving this compound?

- Methodological Answer : Focus on cytochrome P450 (CYP450)-mediated ω-oxidation and β-oxidation pathways. Use isotope-labeled tracer experiments (e.g., ³H- or ¹⁴C-labeled this compound) in hepatocyte cultures to track metabolite formation. Pair with enzyme inhibition assays (e.g., ketoconazole for CYP450) to identify key enzymes. Analyze metabolites via high-resolution tandem MS and cross-reference with databases like HMDB or KEGG .

Q. What experimental models are suitable for studying this compound's role in inflammation?

- Methodological Answer : Use murine models of acute inflammation (e.g., zymosan-induced peritonitis) to measure leukotriene levels in peritoneal exudates. For in vitro studies, employ human neutrophils or macrophages stimulated with calcium ionophores (e.g., A23187) to induce endogenous production. Quantify this compound alongside pro-inflammatory cytokines (IL-6, TNF-α) using ELISA or multiplex assays .

Advanced Research Questions

Q. How can contradictory data on this compound’s biological activity be resolved?

- Methodological Answer : Conduct meta-analyses of published datasets to identify confounding variables (e.g., species-specific enzyme expression, sample storage conditions). Replicate conflicting experiments under standardized protocols, including controls for auto-oxidation and pH stability. Use pathway enrichment analysis (e.g., Ingenuity Pathway Analysis) to contextualize divergent results within broader signaling networks .

Q. What novel strategies exist for synthesizing this compound with high stereochemical purity?

- Methodological Answer : Employ chiral pool synthesis starting from enantiomerically pure precursors (e.g., L-arabinose) to control stereochemistry. Optimize reaction conditions using microwave-assisted synthesis to reduce epimerization. Validate purity via ¹H-NMR (e.g., coupling constants for double bonds) and chiral HPLC with a cellulose tris(3,5-dimethylphenylcarbamate) column .

Q. How can researchers design experiments to investigate this compound’s role in chronic inflammatory diseases?

- Methodological Answer : Utilize longitudinal cohort studies with serial sampling of patient plasma/serum. Stratify cohorts by disease severity and genetic polymorphisms (e.g., LTA4 hydrolase variants). Combine lipidomic profiling with single-cell RNA sequencing to map cellular sources of this compound and correlate with clinical outcomes .

Methodological Best Practices

- Data Reproducibility : Document all experimental parameters (e.g., HPLC gradient programs, MS source temperatures) in supplemental materials to enable replication .

- Literature Review : Use tools like SciFinder or PubMed with MeSH terms (e.g., "leukotrienes/metabolism") to identify high-impact studies. Prioritize articles with mechanistic insights and robust statistical power .

- Conflict Resolution : Align with interdisciplinary teams (e.g., bioinformaticians, clinicians) to reconcile biochemical and clinical data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.